Dimethyl Cyclopentylmalonate

Vue d'ensemble

Description

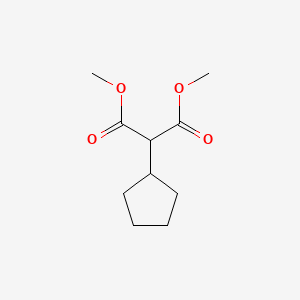

Dimethyl Cyclopentylmalonate is an organic compound with the molecular formula C10H16O4. It is a colorless to pale yellow liquid with a sweet and fruity aroma . This compound is used as a versatile building block in organic synthesis, particularly in the preparation of various pharmaceuticals and other complex organic molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethyl Cyclopentylmalonate can be synthesized through several methods. One common method involves the reaction of 2-pentyl-2-cyclopentenone with dimethyl malonate in the presence of a basic ionic liquid catalyst . The reaction conditions typically include ambient temperature and the use of N,N-dimethylformamide as a solvent .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of transition metal complexes as catalysts to enhance the reaction efficiency and yield . The process is optimized to ensure high purity and consistency of the final product.

Analyse Des Réactions Chimiques

Cyclopropanation via Transition Metal Catalysis

Dimethyl 3-(3-oxo-2-pentyl)cyclopentylmalonate is synthesized through a rhodium- or ruthenium-catalyzed conjugate addition of dimethyl malonate to 2-pentyl-2-cyclopentenone. Key parameters include:

Reaction Conditions

This method avoids traditional strong bases (e.g., NaOMe), reducing salt waste and enabling catalyst recycling. The transition metal complex coordinates with the cyclopentenone, facilitating malonate addition at the β-position .

Sm(II)-Mediated Radical Cyclization

Samarium iodide promotes cyclization of δ-keto esters derived from dimethyl cyclopentylmalonate. In one protocol:

-

Substrate: δ-Keto ester 104

-

Reagent: 10 eq SmI₂, H₂O (for SmI₂-H₂O)

-

Outcome: Forms bicyclic diol 107 as a single diastereomer (59% yield) via a Barbier cyclization-lactonization cascade .

Mechanistic Pathway

-

Allylic halide reduction to allyl-Sm intermediate.

-

Ketone addition → samarium alkoxide.

-

Lactonization → ketyl radical.

Carbonyl Ylide-Mediated Cycloadditions

Ru- or Rh-catalyzed reactions of diazomalonates with ketones generate carbonyl ylides, enabling cycloadditions:

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 2-Vinyloxymalonate | Rh₂(TFA)₄ | Enol ether cycloadduct | 42 |

The ylide intermediate undergoes stereoselective [3+2] cycloadditions, expanding access to oxygenated heterocycles .

Enantioselective Malonate Additions

Chiral organocatalysts enable asymmetric additions to β-substituted enones under high pressure:

Example Reaction

-

Substrate: β-Methyl cyclic enone

-

Catalyst: 3d (0.5 mol%)

-

Pressure: 6 kbar

Optimized Conditions

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 0.5 mol% |

| Solvent | Toluene |

| Pressure | 6 kbar |

Comparative Analysis of Catalytic Methods

| Method | Advantages | Limitations |

|---|---|---|

| Transition Metal | High yields (92–94%), recyclable catalysts | Requires inert atmosphere |

| Sm(II)-Mediated | Excellent diastereocontrol | Stoichiometric SmI₂ required |

| Organocatalytic | High enantioselectivity (94% ee) | High-pressure equipment |

Applications De Recherche Scientifique

Dimethyl Cyclopentylmalonate has significant applications in various fields of scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is utilized in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

Medicine: this compound is a precursor in the synthesis of various drugs and therapeutic agents.

Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.

Mécanisme D'action

The mechanism of action of Dimethyl Cyclopentylmalonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites that exert biological effects. These effects may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Dimethyl Cyclopentylmalonate can be compared with other similar compounds, such as:

Dimethyl Malonate: A simpler ester with similar reactivity but lacking the cyclopentyl group.

Cyclopentyl Malonic Acid: The non-esterified form of this compound.

Diethyl Cyclopentylmalonate: An ester with ethyl groups instead of methyl groups.

The uniqueness of this compound lies in its cyclopentyl group, which imparts distinct chemical and physical properties, making it a valuable intermediate in organic synthesis .

Activité Biologique

Dimethyl cyclopentylmalonate is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of metabolic pathways and therapeutic applications. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Overview of this compound

This compound is an ester derivative of malonic acid, characterized by the presence of cyclopentyl groups. Its structure allows it to participate in various biochemical processes, particularly as a prodrug that can modulate metabolic pathways involving succinate dehydrogenase (SDH) and reactive oxygen species (ROS) production.

The biological activity of this compound primarily revolves around its role as a prodrug for malonate. Malonate acts as a competitive inhibitor of SDH, an enzyme involved in the citric acid cycle and electron transport chain. By inhibiting SDH, this compound can decrease ROS production, which is crucial during ischemia/reperfusion (I/R) injury scenarios.

Key Research Findings

- Inhibition of Ischemia/Reperfusion Injury : Studies have demonstrated that malonate derivatives can protect against cardiac I/R injury by reducing succinate accumulation and oxidation upon reperfusion. This effect was particularly noted with rapidly hydrolyzable esters like dimethyl malonate (DMM), which effectively delivered malonate to cells in vivo .

- Anti-inflammatory Effects : DMM has shown promise in modulating inflammatory responses. In experiments involving lipopolysaccharide (LPS)-activated macrophages, DMM inhibited pro-inflammatory cytokines while promoting anti-inflammatory markers such as IL-1RA and IL-10 . This suggests a dual role where DMM can both inhibit harmful metabolic pathways and enhance protective responses.

- Metabolic Repurposing : The compound's ability to influence metabolic pathways has implications for conditions such as multiple sclerosis (MS). Research indicates that DMM can alter gene expression related to inflammation and metabolism, suggesting potential therapeutic applications beyond cardiovascular health .

Data Tables

The following table summarizes key findings from studies on the biological activity of this compound:

Case Study 1: Cardioprotection

In a murine model of myocardial infarction, administration of DMM prior to ischemic events significantly reduced infarct size compared to controls. The study highlighted the importance of timing in administering the prodrug to maximize its cardioprotective effects during reperfusion .

Case Study 2: Inflammatory Modulation

A separate study investigated the effects of DMM on macrophage activation in response to LPS. Results indicated that pre-treatment with DMM led to a marked decrease in pro-inflammatory cytokines and an increase in anti-inflammatory markers, suggesting its potential utility in managing chronic inflammatory conditions .

Propriétés

IUPAC Name |

dimethyl 2-cyclopentylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-13-9(11)8(10(12)14-2)7-5-3-4-6-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCNEJJMJHDVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564472 | |

| Record name | Dimethyl cyclopentylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82491-60-9 | |

| Record name | Dimethyl cyclopentylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.